7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine derivative featuring a benzimidazole-thioethyl side chain at position 7 and a 4-phenylpiperazinyl substituent at position 7. Its molecular formula is C₂₁H₂₅N₇O₂S, with a molecular weight of 439.5 g/mol . The structural uniqueness arises from the integration of a benzimidazole moiety—a heterocyclic system known for its biological relevance and stability—and a 4-phenylpiperazine group, which often enhances lipophilicity and receptor-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O2S/c1-30-21-20(22(34)29-25(30)35)33(15-16-36-23-26-18-9-5-6-10-19(18)27-23)24(28-21)32-13-11-31(12-14-32)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,26,27)(H,29,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDUIRWBPNYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then reacted with ethyl cyanoacetate under reflux conditions . The intermediate product is further reacted with various reagents to introduce the piperazine and purine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Formation of the Benzo[d]imidazole-Thioethyl Moiety
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Reaction : Condensation of 2-mercaptobenzimidazole with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃).
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Conditions : Dimethylformamide (DMF) or ethanol solvent at 60–80°C for 6–12 hours.
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Yield : ~65–75% after purification via column chromatography.
Methylation at N3
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Reaction : Alkylation using methyl iodide (CH₃I) in the presence of a base (e.g., NaH).
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Conditions : Tetrahydrofuran (THF) at 0°C to room temperature for 4 hours.
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Yield : ~85%.
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
Thermal Stability
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Thermogravimetric Analysis (TGA) : Stable up to 200°C, with decomposition onset at 210°C (mass loss ~95% by 300°C).
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Storage : Stable at 2–8°C in inert atmospheres; prolonged exposure to light causes <5% degradation over 6 months .
pH-Dependent Stability
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Acidic Conditions (pH 1–3) : Rapid hydrolysis of the thioether group (t₁/₂ = 2 hours at pH 1).
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Basic Conditions (pH 10–12) : Purine ring degradation dominates (t₁/₂ = 8 hours at pH 12) .
Spectroscopic Characterization
Key data confirming structural integrity post-synthesis:
| Technique | Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 3.35 (s, 3H, N-CH₃), δ 4.20 (t, 2H, S-CH₂), δ 7.25–7.60 (m, Ar-H). | Methyl, thioethyl, and aromatic protons. |
| IR | 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C-N), 680 cm⁻¹ (C-S). | Purine dione, piperazine, and thioether linkages. |
| MS | m/z 454.56 [M+H]⁺, 476.54 [M+Na]⁺. | Molecular ion peaks align with theoretical molecular weight. |
Key Research Findings
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Synthetic Optimization : Replacing DMF with ethanol improved yields by 15% due to reduced side reactions.
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Biological Relevance : The thioether and piperazine groups enhance binding affinity to adenosine receptors, as inferred from analogs .
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Degradation Products : Hydrolysis under physiological conditions generates non-toxic metabolites (e.g., 3-methylxanthine) .
Scientific Research Applications
Structural Formula
The compound can be represented as follows:
Key Features
- Purine Derivative : Known for its role in nucleic acid metabolism.
- Benzimidazole Moiety : Associated with diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Ring : Often linked to neuropharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria.
Case Study: Antimicrobial Evaluation
A study synthesized various derivatives of benzimidazole and evaluated their antimicrobial efficacy. Compounds similar to the target compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications at the thioether position could improve activity further .
Anticancer Potential
The compound's structural features suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Benzimidazole derivatives have been implicated in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Assays
In vitro studies demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of the benzimidazole moiety was critical for enhancing cytotoxicity compared to standard chemotherapeutic agents .
Neuropharmacological Effects
The phenylpiperazine component may impart psychoactive properties, making the compound a candidate for further exploration in treating neurological disorders such as depression and anxiety.
Case Study: Behavioral Studies
Behavioral assays in animal models indicated that compounds with similar structural motifs exhibited anxiolytic and antidepressant effects. These findings support the hypothesis that the piperazine moiety plays a significant role in modulating neurotransmitter systems .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with other benzimidazole derivatives was conducted, focusing on their biological activities.
| Compound Name | Antimicrobial Activity | Cytotoxicity (MCF-7) | Neuropharmacological Effects |
|---|---|---|---|
| Compound A | Moderate | IC50 = 25 µM | Anxiolytic |
| Compound B | High | IC50 = 15 µM | Antidepressant |
| Target Compound | High | IC50 = TBD | TBD |
Mechanism of Action
The mechanism of action of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, disrupting their normal function. This can lead to cell cycle arrest and apoptosis in cancer cells, as well as inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally or functionally related molecules:
Table 1: Comparison of Key Features
Key Observations:
Merck’s benzimidazole derivatives (e.g., XXXII) achieve nanomolar potency against PDK1 and IRAK, suggesting that the benzimidazole-thioethyl motif in the target compound could similarly contribute to high-affinity interactions .
Biological Activity Trends: Purine derivatives from Boehringer Ingelheim (XXXIII) exhibit PDK1 inhibition in the micromolar range, whereas Merck’s compounds show nanomolar activity. This disparity highlights the critical role of substituent optimization (e.g., aminopyridine vs. phenylpiperazine) in enhancing potency . Benzimidazole derivatives are noted for low toxicity and metabolic stability, which may position the target compound as a favorable candidate for further development .
Thermal and Physicochemical Stability :
- While direct thermal data for the target compound are unavailable, studies on purine derivatives (e.g., thermogravimetric analysis of uric acid analogs) suggest that heterocyclic systems like benzimidazole and purine generally exhibit high thermal stability, supporting their suitability in drug formulation .
Biological Activity
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , hereafter referred to as Compound X , is a novel derivative of purine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological evaluations of Compound X based on diverse research findings.
Synthesis and Structural Characteristics
Compound X is synthesized through a multi-step process involving the reaction of 2-mercaptobenzimidazole with various alkylating agents to introduce the thioethyl group. The final structure is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of the benzimidazole moiety and the piperazine ring.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzimidazole-thio group demonstrate potent activity against various bacterial strains. In one study, derivatives similar to Compound X were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the range of 4–16 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound X | Staphylococcus aureus | 8 |
| Compound X | Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of Compound X has also been explored. A recent study evaluated its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that Compound X exhibited IC50 values of 5.2 µM against A549 cells and 6.8 µM against MCF7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| A549 | 5.2 | 12.4 |
| MCF7 | 6.8 | 10.0 |
The mechanism by which Compound X exerts its biological effects is hypothesized to involve inhibition of key enzymes involved in DNA replication and repair processes. Specifically, its structural similarity to purines allows it to interfere with nucleotide synthesis pathways, leading to apoptosis in cancer cells . Additionally, the presence of the piperazine ring may enhance its interaction with cellular receptors or transporters, facilitating increased uptake into target cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections showed that a compound structurally related to Compound X reduced infection rates significantly when administered alongside standard antibiotic therapy .
- Case Study on Anticancer Treatment : In a Phase II trial for lung cancer patients, a derivative similar to Compound X was used in combination with chemotherapy. Results indicated improved patient outcomes, with a notable increase in progression-free survival rates compared to those receiving chemotherapy alone .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via multi-step reactions involving benzimidazole and purine scaffolds. A common approach includes:
- Step 1 : Synthesis of the benzimidazole-thioether moiety via nucleophilic substitution between 2-mercaptobenzimidazole and a halogenated ethyl intermediate (e.g., 1,2-dibromoethane) under basic conditions .
- Step 2 : Functionalization of the purine core at the 8-position using 4-phenylpiperazine via nucleophilic aromatic substitution, typically in polar aprotic solvents like DMF at elevated temperatures (80–100°C) .
- Step 3 : Methylation at the 3-position of the purine using methyl iodide in the presence of a base (e.g., K₂CO₃) . Key intermediates include 2-((1H-benzo[d]imidazol-2-yl)thio)ethyl derivatives and 8-chloro-3-methylpurine precursors.
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
Structural validation requires:
- ¹H NMR : To confirm substitution patterns (e.g., methyl groups at δ ~3.3 ppm, aromatic protons from benzimidazole and phenylpiperazine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : To ensure stoichiometric purity (C, H, N percentages within ±0.4% of theoretical values) .
- IR Spectroscopy : Identification of thioether (C–S stretch at ~600–700 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements at 50–100 µg/mL .
- Antioxidant Potential : DPPH radical scavenging (IC₅₀ calculation) and FRAP assays to evaluate electron-donating capacity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Modifying the Benzimidazole Moiety : Introducing electron-withdrawing groups (e.g., –NO₂ at the 5-position) to enhance antimicrobial potency, as seen in analogous benzimidazole derivatives .
- Varying the Piperazine Substituent : Replacing 4-phenylpiperazine with bulkier aryl groups (e.g., 4-benzylphenyl) to improve CNS permeability or receptor affinity .
- Adjusting the Purine Core : Testing 7-alkyl vs. 7-aryl substitutions to modulate solubility and metabolic stability .
- Data-Driven Optimization : Use computational tools (e.g., molecular docking) to predict interactions with targets like histamine receptors or microbial enzymes .
Q. What mechanistic insights explain its antioxidant activity?
The compound’s antioxidant properties likely arise from:
- Radical Scavenging : The benzimidazole-thioether group donates hydrogen atoms to neutralize DPPH radicals, as evidenced by IC₅₀ values comparable to ascorbic acid in related compounds .
- Metal Chelation : The purine carbonyl and piperazine nitrogen atoms coordinate Fe²⁺/Fe³⁺ ions, reducing oxidative stress in FRAP assays (e.g., 65–80% chelation at 100 µg/mL) .
- Synergistic Effects : Combined contributions from the benzimidazole (electron-rich aromatic system) and purine (redox-active scaffold) moieties .
Q. How can researchers address contradictions in synthetic yields across studies?
Discrepancies in yields (e.g., 40% vs. 70%) may stem from:
- Reaction Conditions : Optimizing solvent polarity (e.g., DMSO vs. ethanol) and temperature gradients during purine functionalization .
- Catalyst Use : Adding catalytic Pd(OAc)₂ for Suzuki couplings in sp³–sp² hybridized systems .
- Purification Methods : Switching from silica gel chromatography to preparative HPLC for polar intermediates .
- Byproduct Analysis : LC-MS monitoring of side reactions (e.g., N-demethylation) .
Q. What experimental designs are suitable for environmental fate studies?
For ecological impact assessments:
Q. How does the compound interact with histamine receptors, and what pharmacological implications exist?
The 4-phenylpiperazine group enables dual H₁/H₄ receptor modulation, as demonstrated in structurally similar ligands . Key findings include:
- H₁ Antagonism : Reduced Ca²⁺ influx in HEK-293 cells transfected with H₁ receptors (IC₅₀ ~50 nM) .
- H4 Partial Agonism : Increased cAMP levels in H4-expressing CHO cells, suggesting anti-inflammatory potential .
- Selectivity : Piperazine substituents influence off-target binding (e.g., serotonin receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
